(2S,6S)-2,6-二甲基吗啉

描述

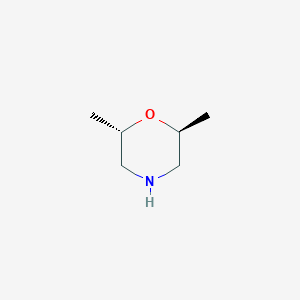

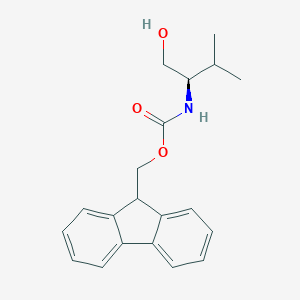

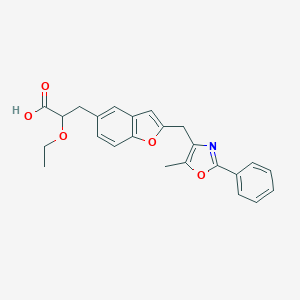

(2S,6S)-2,6-Dimethylmorpholine, also known as 2,6-DMM, is an organic compound belonging to the morpholine family of compounds. It is a colorless, odorless, water-soluble liquid with a low melting point of -7 °C and a boiling point of 126 °C. 2,6-DMM is used in a variety of applications, including as a solvent, catalyst, and reactant in organic synthesis, as a reagent in biochemical assays, and as a stabilizer for pharmaceuticals. It is also used in the manufacture of detergents, surfactants, and other industrial products.

科学研究应用

合成和化学性质

合成方法

(2S,6S)-2,6-二甲基吗啉可以通过二异丙醇胺和浓磷酸在硅胶负载的磷钨酸钨酸钼杂多酸作为催化剂的条件下制备而成。已经确定了该合成的最佳条件,产率高达93.8% (Huang Xiao-shan, 2009)。

化学分析技术

该化合物的商业形式已经通过蒸汽相色谱和质子磁共振(PMR)光谱分析,以分离和鉴定其顺式和反式异构体。PMR光谱表明最丰富的异构体中顺式构型占主导地位 (Booth & Gidley, 1965)。

化学反应和衍生物

- 电化学氟化: 在经历电化学氟化过程时,(2S,6S)-2,6-二甲基吗啉及其衍生物会产生氟化合物。研究发现在氟化过程中产率和异构化方面有不同的结果 (Takashi et al., 1998)。

药理学研究

- 血管紧张素II受体拮抗剂: 一种含有(2R,6S)-2,6-二甲基吗啉作为组分的化合物被评估为一种新型血管紧张素II受体拮抗剂。该化合物表现出对血管紧张素II类型1受体的高亲和力,并具有作为抗高血压和抗前列腺癌药物的潜力 (Zheng et al., 2014)。

农业应用

- 杀菌剂作用: 含有2,6-二甲基吗啉结构的三吗啉已被研究其对白粉病的系统杀菌性能。它通过抑制固醇生物合成并在较高浓度下引起膜损伤来发挥作用 (Kerkenaar, 1983)。

未来方向

作用机制

Target of Action

The primary targets of (2S,6S)-2,6-dimethylmorpholine, also known as (2S,6S)-hydroxynorketamine (HNK), are the N-methyl-D-aspartic acid receptor (NMDAR) and the α7-nicotinic acetylcholine receptor . These receptors are widely distributed in the brain and play crucial roles in neurotransmission .

Mode of Action

(2S,6S)-HNK interacts with its targets by acting as a potent and selective inhibitor of the α7-nicotinic acetylcholine receptor . It also binds to several neurotransmitter receptors, including NMDAR . This interaction triggers a complex cascade of effects on diverse groups of brain cells through several receptors .

Biochemical Pathways

(2S,6S)-HNK affects the mammalian target of rapamycin (mTOR) pathway . The phosphorylation of mTOR and its downstream targets is significantly increased in response to (2S,6S)-HNK . This activation of the mTOR pathway results in a significantly higher expression of serine racemase , a key enzyme in the production of the neurotransmitter D-serine.

Pharmacokinetics

It is known that (2s,6s)-hnk is a metabolite of ketamine, which is extensively metabolized in the body . The compound’s impact on bioavailability is currently under investigation.

Result of Action

The molecular and cellular effects of (2S,6S)-HNK’s action include the activation of neuronal plasticity mechanisms, control of excitability, and synaptogenesis in the cortex and hippocampus . These effects contribute to the compound’s potential antidepressant properties .

Action Environment

It is known that the effects of similar compounds can be influenced by factors such as exposure to stress and individual genetic variations .

生化分析

Biochemical Properties

The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

(2S,6S)-2,6-dimethylmorpholine has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (2S,6S)-2,6-dimethylmorpholine is still being elucidated. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of (2S,6S)-2,6-dimethylmorpholine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of (2S,6S)-2,6-dimethylmorpholine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

(2S,6S)-2,6-dimethylmorpholine is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

(2S,6S)-2,6-dimethylmorpholine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(2S,6S)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-45-6, 276252-73-4 | |

| Record name | 2,6-Dimethylmorpholine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylmorpholine, (2S,6S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S,6S)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, (2S,6S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

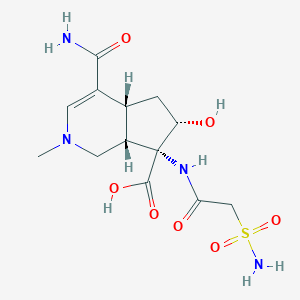

![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)

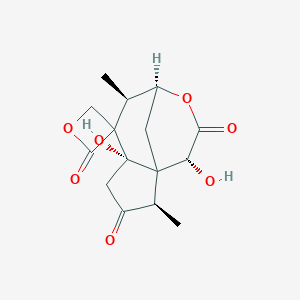

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)